(R)-1-Phenylbut-3-en-2-amine hydrochloride
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Overview
Description
®-1-Phenylbut-3-en-2-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a phenyl group attached to a butenyl chain with an amine group at the second carbon. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Phenylbut-3-en-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as ®-1-Phenylbut-3-en-2-ol.
Amination: The hydroxyl group is converted to an amine group through a series of reactions, often involving reagents like ammonia or amines under specific conditions.
Hydrochloride Formation: The free amine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-1-Phenylbut-3-en-2-amine hydrochloride may involve:
Large-Scale Synthesis: Utilizing large reactors to handle bulk quantities of starting materials and reagents.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH to maximize yield and purity.
Purification: Employing techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
®-1-Phenylbut-3-en-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-1-Phenylbut-3-en-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-Phenylbut-3-en-2-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways, leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Phenylbut-3-en-2-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
Phenylethylamine: A structurally related compound with a shorter carbon chain.
Amphetamine: A compound with a similar amine group but different substitution pattern on the phenyl ring.
Uniqueness
®-1-Phenylbut-3-en-2-amine hydrochloride is unique due to its specific stereochemistry and the presence of both a phenyl group and a butenyl chain, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2R)-1-phenylbut-3-en-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h2-7,10H,1,8,11H2;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQARJHXPFBJRD-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](CC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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